molecular formula C6H10N2OS B6251459 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol CAS No. 752242-49-2

2-(2-amino-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B6251459
CAS No.: 752242-49-2
M. Wt: 158.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,3-thiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities, substituted with an amino group and a propan-2-ol moiety. The specific molecular architecture of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a key scaffold for investigating biological mechanisms. While structural analogs of this compound, such as 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol and other amino-thiazole derivatives, are documented in chemical databases like PubChem, which underscores the research relevance of this chemical class . Similarly, the three-dimensional structure of closely related compounds like (1s,2s)-1-Amino-1-(1,3-Thiazol-2-Yl)Propan-2-Ol has been characterized and is available in resources like DrugBank, facilitating structure-activity relationship studies . The primary research applications of this compound include its use as a building block in organic synthesis, particularly for creating molecules with potential pharmacological properties. Researchers utilize this compound in the development of novel therapeutic agents, given the prevalence of the 1,3-thiazole core in approved drugs and investigational compounds. Its mechanism of action in research settings is typically structure-dependent, often functioning as a molecular scaffold that can be modified to interact with specific biological targets. Suppliers provide this product as a high-purity material suitable for advanced laboratory use, with proper storage conditions to maintain stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult safety data sheets and handle the compound using appropriate laboratory safety protocols.

Properties

CAS No.

752242-49-2

Molecular Formula

C6H10N2OS

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the condensation of α-halocarbonyl compounds with thioamides. For 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol, the reaction typically employs 2-bromo-1-propanol and thiourea derivatives under basic conditions. Key parameters include:

  • Temperature : 80–90°C

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Base : Potassium carbonate or triethylamine

Yields range from 65% to 78%, with purity dependent on post-synthesis purification steps such as recrystallization or column chromatography.

Substitution Reactions with Amino Alcohols

An alternative approach involves substituting pre-formed thiazole derivatives with amino alcohols. For example, 4-bromothiazole reacts with 2-amino-2-propanol in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. This method offers higher regioselectivity but requires inert atmospheres and specialized catalysts.

Parameter Optimized Value
CatalystPd(PPh₃)₄ (5 mol%)
SolventTetrahydrofuran (THF)
Reaction Time12–16 hours
Yield72%

Reaction Condition Optimization

Temperature and pH Control

Maintaining a pH of 8–9 during thiazole ring formation prevents decomposition of the amino alcohol component. Elevated temperatures (90–130°C) accelerate ring closure but risk side reactions such as oxidation of the hydroxyl group. A balanced protocol involves:

  • Initial heating at 90°C for 1 hour to initiate condensation.

  • Gradual temperature increase to 130°C for 3 hours to complete cyclization.

Solvent Selection

Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates easier purification. Comparative studies reveal:

Solvent Yield (%) Purity (%) Side Products
DMF7892<5% N-formyl byproducts
Ethanol658810–12% dimeric species

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to improve efficiency and scalability. Key advantages include:

  • Residence Time : Reduced from 12 hours (batch) to 30 minutes.

  • Yield Increase : 82% vs. 68% in batch processes.

  • Safety : Automated control minimizes exposure to hazardous intermediates.

Purification Protocols

Industrial purification involves a multi-step process:

  • Liquid-Liquid Extraction : Separation using toluene/water mixtures removes unreacted starting materials.

  • Crystallization : Methanol recrystallization achieves >95% purity.

  • Vacuum Drying : Final moisture content <0.5%.

Mechanistic Insights

Nucleophilic Attack Pathways

The amino alcohol’s hydroxyl group acts as a nucleophile, attacking the electrophilic carbon adjacent to the thiazole sulfur. Density functional theory (DFT) calculations indicate a two-step mechanism:

  • Rate-Limiting Step : Formation of a zwitterionic intermediate (Ea=85.3kJ/molE_a = 85.3 \, \text{kJ/mol}).

  • Ring Closure : Exothermic process (ΔH=120kJ/mol\Delta H = -120 \, \text{kJ/mol}).

Byproduct Formation

Common byproducts include:

  • Dimeric Adducts : Result from hydroxyl group cross-coupling.

  • Oxidized Species : Due to aerial oxidation under basic conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg)
Hantzsch Synthesis7892450
Suzuki-Miyaura Coupling72951,200
Continuous Flow8296380

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which have significant biological and chemical applications .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Research indicates that 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol exhibits significant antimicrobial properties. Its structural similarity to other bioactive compounds suggests potential efficacy against various pathogens. Preliminary studies have shown that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Mechanism of Action
Interaction studies reveal that this compound may interact with multiple biological targets, which could elucidate its pharmacodynamics and therapeutic potential. Understanding these interactions is critical for optimizing its use in drug development.

Material Science Applications

The compound's unique properties also extend to materials science. Its ability to form stable complexes with metals and other organic molecules allows it to be utilized in synthesizing novel materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance mechanical properties or impart antimicrobial characteristics.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Case Study 2: Material Enhancement
In another study focusing on material science applications, the incorporation of this compound into polymer composites resulted in enhanced thermal stability and mechanical strength. The modified polymers exhibited improved resistance to microbial colonization, showcasing the compound's dual functionality as both a reinforcing agent and an antimicrobial additive.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to antimicrobial or antiviral effects. The exact mechanism may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol and related thiazole derivatives:

Compound Name Molecular Formula Key Substituents/Functional Groups Biological Activity/Application Reference
This compound C₆H₁₀N₂OS Propan-2-ol Synthetic building block
Mirabegron C₂₁H₂₄N₄O₂S Acetamide, phenethyl group Beta-3 adrenergic agonist (overactive bladder)
Bi-heterocyclic propanamides (e.g., 7a-l) Varies Propanamide, 1,3,4-oxadiazole Urease inhibition, low cytotoxicity
Aztreonam C₁₃H₁₇N₅O₈S₂ Oxime, sulfonic acid, β-lactam Antibiotic (monobactam class)
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol C₆H₆N₄OS₂ Oxadiazole-thiol Nucleophile for S-substitution
Key Observations:
  • Propan-2-ol vs. Acetamide : The propan-2-ol group in the target compound contrasts with Mirabegron’s acetamide-phenethyl chain, which enhances receptor binding for beta-3 agonism .
  • Bi-heterocyclic Hybrids: Propanamide derivatives (e.g., 7a-l) incorporate oxadiazole rings, improving urease inhibition (IC₅₀ values: 8–32 µM) and reducing cytotoxicity compared to monocyclic thiazoles .
  • Antibiotic Activity : Aztreonam’s β-lactam and sulfonic acid groups enable Gram-negative bacterial cell wall disruption, a feature absent in the target compound .
Enzyme Inhibition
  • Urease Inhibition : Bi-heterocyclic propanamides (e.g., 7a-l) exhibit potent urease inhibition (IC₅₀: 8.2 µM for 7c) due to oxadiazole-thiol interactions with the enzyme’s active site . The target compound lacks this activity, emphasizing the role of additional heterocycles.
Cytotoxicity
  • Propanamide derivatives (7a-l) demonstrate low cytotoxicity (LD₅₀ > 500 µM in HEK293 cells), whereas thiazole-phenyltriazole hybrids (e.g., chlorobenzylated analogs) show moderate anti-proliferative activity in melanoma cells .

Physicochemical Properties

  • Molecular Weight : The target compound’s low molecular weight (158.20 g/mol) contrasts with Mirabegron (396.51 g/mol), reflecting its role as a fragment rather than a drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, derivatives of this scaffold are prepared by reacting 3-chloropentane-2,4-dione with thiourea under reflux in acetone, followed by neutralization with sodium acetate and recrystallization from methanol . Optimization involves adjusting reaction time, temperature (e.g., 80°C for 3–5 hours), and stoichiometric ratios to minimize side products. IR, NMR, and elemental analysis are critical for verifying purity .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiazole protons at δ 6.8–7.2 ppm and hydroxyl protons at δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amino group) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₆H₉N₃OS requires C 42.58%, H 5.36%) .

Q. What crystallographic tools are recommended for resolving its solid-state structure?

  • Methodology : Use SHELX software for structure refinement. SHELXL is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twin refinement . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for N-H⋯O interactions). For example, the hydroxyl group may form intermolecular bonds with thiazole nitrogen, stabilizing the lattice. Use Mercury or PLATON to visualize and quantify these interactions .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for derivatives?

  • Methodology : If NMR suggests conformational flexibility (e.g., rotamers), compare with X-ray data to identify dominant solid-state conformers. For unresolved discrepancies, perform DFT calculations (e.g., Gaussian 16) to model solution-phase dynamics and validate against experimental spectra .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • Methodology : Use LC-MS or HPLC-PDA to detect impurities (e.g., unreacted thiourea or over-acetylated derivatives). Adjust purification protocols:

  • Recrystallization : Optimize solvent polarity (e.g., switch from methanol to ethyl acetate for better selectivity) .
  • Chromatography : Employ silica gel columns with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50) .

Q. What bioassay frameworks are suitable for evaluating its biological activity?

  • Methodology : Design dose-response assays (e.g., 1–100 µM) in target systems (e.g., antimicrobial or anticancer models). Use derivatives like 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid as positive controls. Validate results with triplicate experiments and statistical analysis (p < 0.05 via ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.